![molecular formula C21H24N2O2 B2616749 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide CAS No. 954651-43-5](/img/structure/B2616749.png)
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OPB-9195, and it is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. By inhibiting FAAH, OPB-9195 can increase the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The compound’s structural features make it a potential candidate for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. By modifying the substituents on the phenyl ring and the pyrrolidine moiety, scientists aim to optimize its pharmacological properties, including binding affinity, selectivity, and metabolic stability .
Antitubercular Activity
In a related context, derivatives of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide have been evaluated for their antitubercular activity. Researchers investigate their effects against Mycobacterium tuberculosis (MTB) strains, including both active and dormant forms. These studies contribute to the development of new anti-TB drugs .
Anti-HIV-1 Potential
Indole derivatives, including compounds related to N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide, have been explored for their anti-HIV-1 activity. Molecular docking studies help predict their interactions with viral proteins, providing insights into potential therapeutic strategies .
Parallel Synthesis
The compound has been synthesized using a parallel solution-phase approach. Researchers prepared a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. The synthesis involved a five-step transformation from itaconic acid, followed by amidation with various aliphatic amines. This parallel synthesis strategy facilitates the rapid generation of diverse analogs for biological testing .
Heterocyclic Chemistry
The compound’s pyrimidine core contributes to its relevance in heterocyclic chemistry. Researchers explore its reactivity, cyclization pathways, and functional group modifications. Understanding its chemical behavior aids in designing novel heterocyclic scaffolds for various applications .
Neurotransmitter Analogues
Given the compound’s structural resemblance to neurotransmitters like dopamine, histamine, and serotonin, researchers investigate its potential as an analogue. By modifying the phenyl and pyrrolidine portions, they aim to develop new ligands for receptors involved in neurological processes .
Propriétés
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-18-14-21(25)23(16-18)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOALCPTURFAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.